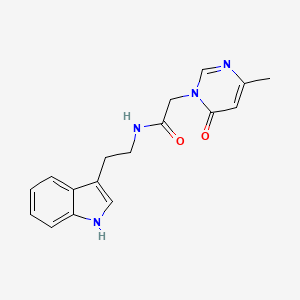

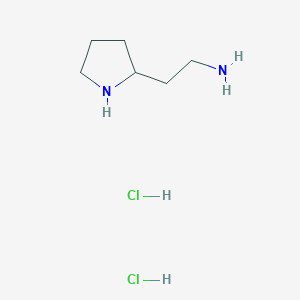

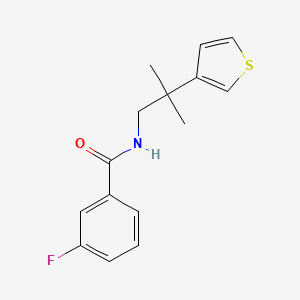

![molecular formula C16H14N4O4 B2825428 2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 849516-63-8](/img/structure/B2825428.png)

2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile (FNPB) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitrogen-containing ring structure, and has been used as a substrate in various biochemical and physiological studies. FNPB has been studied for its potential therapeutic applications in the treatment of neurological disorders and cancer, as well as its potential to serve as a scaffold for the development of novel drug molecules.

Applications De Recherche Scientifique

Antibacterial Activities

The synthesis and evaluation of antibacterial activities have been a significant area of research for derivatives related to "2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile". For example, a study reported on the synthesis of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones derivatives. These compounds, including those with nitro substitutions on aryl and heteroaryl rings, showed potent antibacterial activity against a range of Gram-positive and selected Gram-negative bacteria, highlighting the importance of nitro analogs like the 5-nitro-2-furoyl derivatives in enhancing antibacterial properties (Phillips et al., 2013).

Drug Development for Diabetes and Alzheimer's

Derivatives of "2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile" have been evaluated for their potential in drug development, particularly in the treatment of type 2 diabetes and Alzheimer's disease. A study focusing on 2-furoic piperazide derivatives found these compounds to be promising inhibitors of α-glucosidase and acetylcholinesterase (AChE) enzymes, suggesting their utility in managing diabetes and Alzheimer's respectively (Abbasi et al., 2018).

Anti-tuberculosis Agents

Research on improving the bioavailability of anti-tuberculosis agents led to the modification of "2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile" derivatives. By altering structural features, such as replacing the benzyl group on the piperazine ring and introducing nitrogen atoms into the aromatic ring, researchers were able to retain potent anti-tuberculosis activity while increasing absorption and serum half-life, showcasing the compound's adaptability for therapeutic use (Tangallapally et al., 2006).

Cardioprotective Effects

A newly synthesized compound, combining features of cariporide and trimetazidine with modifications including a nitro group, demonstrated cardioprotective effects against ischemia-reperfusion injury in rats. This study suggests the potential of nitro-substituted piperazine derivatives in developing treatments for heart conditions (Zhou et al., 2012).

Antimicrobial and Enzyme Inhibition

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showcased their effectiveness as enzyme inhibitors and antimicrobial agents. These compounds were found to have good activity against various bacterial strains and demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase enzymes, indicating their potential as therapeutic agents (Hussain et al., 2017).

Mécanisme D'action

Target of Action

It is known that furan derivatives have a broad scope in remedying various dispositions in clinical medicines . They can act on various targets or receptors in the body like MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives are known to interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways based on their interaction with different targets .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known for their high therapeutic properties .

Action Environment

The action of furan derivatives can be influenced by various environmental factors .

Propriétés

IUPAC Name |

2-[4-(furan-2-carbonyl)piperazin-1-yl]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c17-11-12-10-13(20(22)23)3-4-14(12)18-5-7-19(8-6-18)16(21)15-2-1-9-24-15/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAVHMQEZPYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

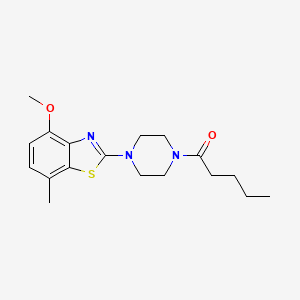

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

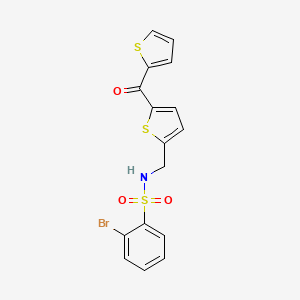

![(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2825360.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2825366.png)